molecular formula C13H26N4O3S B1588315 Gly-leu-met-NH2 CAS No. 4652-64-6

Gly-leu-met-NH2

Cat. No.: B1588315
CAS No.: 4652-64-6
M. Wt: 318.44 g/mol
InChI Key: RLXSTJVYBMNHEP-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-leucine-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: Glycine is attached to the resin.

    Deprotection and coupling: The amino group of glycine is deprotected, and leucine is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: The process is repeated for methioninamide.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glycine-leucine-methioninamide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine-leucine-methioninamide can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives or chemical groups can be introduced using appropriate coupling reagents.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Scientific Research Applications

Glycine-leucine-methioninamide has several scientific research applications:

Mechanism of Action

Glycine-leucine-methioninamide exerts its effects primarily through interactions with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it triggers a cascade of intracellular signaling pathways that modulate various physiological responses, including inflammation, cell proliferation, and wound healing . The activation of these pathways involves the phosphorylation of proteins and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine-leucine-methioninamide is unique due to its specific sequence and the presence of methioninamide, which imparts distinct chemical and biological properties. Its role as a C-terminal fragment of substance P highlights its significance in various physiological and pathological processes .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXSTJVYBMNHEP-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427355
Record name Glycyl-L-leucyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4652-64-6
Record name Glycyl-L-leucyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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